2-(3-(4-Bromostyryl)-1H-1,2,4-triazol-5-yl)phenol
Description
2-(3-(4-Bromostyryl)-1H-1,2,4-triazol-5-yl)phenol is a triazole-based compound characterized by a bromostyryl substituent at the 3-position of the triazole ring and a phenolic hydroxyl group at the 2-position. This compound is of interest due to its structural versatility, which allows for modifications that can optimize pharmacokinetic or pharmacodynamic properties.
Structure
3D Structure
Properties
IUPAC Name |
2-[5-[(E)-2-(4-bromophenyl)ethenyl]-1H-1,2,4-triazol-3-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O/c17-12-8-5-11(6-9-12)7-10-15-18-16(20-19-15)13-3-1-2-4-14(13)21/h1-10,21H,(H,18,19,20)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXGMWJOVHBVPJ-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=N2)C=CC3=CC=C(C=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NNC(=N2)/C=C/C3=CC=C(C=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-Bromostyryl)-1H-1,2,4-triazol-5-yl)phenol typically involves multiple steps, starting with the preparation of the bromostyryl intermediate. This can be achieved through a bromination reaction of styrene derivatives. The bromostyryl intermediate is then subjected to a cyclization reaction with a suitable triazole precursor under controlled conditions to form the triazole ring. Finally, the phenol group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-Bromostyryl)-1H-1,2,4-triazol-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromostyryl group can be reduced to form the corresponding styrene derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can be used for electrophilic aromatic substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Styrene derivatives
Substitution: Various substituted phenol derivatives
Scientific Research Applications
2-(3-(4-Bromostyryl)-1H-1,2,4-triazol-5-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-(3-(4-Bromostyryl)-1H-1,2,4-triazol-5-yl)phenol involves its interaction with specific molecular targets. The bromostyryl group can engage in π-π stacking interactions with aromatic residues in proteins, while the triazole ring can coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Triazole derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally related compounds:
Substituent-Driven Activity Variations
Compound 1 : HTS10550 (2-[3-(2,3-dihydro-1-benzofuran-5-yl)-1H-1,2,4-triazol-5-yl]phenol)
- Key Features : Dihydrobenzofuran substituent at the triazole 3-position.
- Activity : Acts as a PonAAS2 inhibitor with significant enzymatic inhibition, likely due to the planar aromatic system enhancing receptor interaction .
Compound 2 : 2-[3-(4-Pyridyl)-1H-1,2,4-triazol-5-yl]pyridine
- Key Features : Pyridyl groups at both triazole and terminal positions.
- Activity : Found elevated (55.64-fold) in moyamoya disease (MMD) plasma, though its role in pathogenesis is unclear .
- Comparison: The phenolic hydroxyl in the target compound may confer higher solubility than the pyridyl-dominated analog, influencing bioavailability.
Compound 3 : Potassium 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate (Ia)
- Key Features : Thiophenemethyl and thioacetate substituents.
- Activity : Demonstrates actoprotective effects surpassing riboxin by 6.32%. Potassium cations enhance activity compared to sodium .
- Comparison : The bromostyryl group’s bulkiness may reduce metabolic clearance relative to the smaller thiophenemethyl group, extending half-life.
Physicochemical Properties
Molecular Docking and Computational Insights
- Target Compound vs. EGFR/RET Inhibitors : The bromostyryl group’s aromaticity may mimic indole/aniline interactions seen in 2-(3-(indolyl-2)-1H-1,2,4-triazol-5-yl)aniline (a5), which shows high EGFR/RET affinity (-9.7 kcal/mol) via hydrogen bonding and π-stacking .
- AutoDock Studies : Bromine’s van der Waals interactions could enhance binding compared to smaller halogens (e.g., fluorine in ).
Biological Activity
2-(3-(4-Bromostyryl)-1H-1,2,4-triazol-5-yl)phenol is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, characterization, and biological activities of this compound based on diverse research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-bromostyryl derivatives with phenolic compounds under specific conditions. Characterization methods such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Inhibition of Fungal Pathogens : The compound has shown inhibitory effects against various fungal pathogens. A study reported that related triazole derivatives exhibited EC50 values of 12.53 μg/mL against Colletotrichum gloeosporioides, indicating strong antifungal activity .
Anticancer Activity
Triazole derivatives are also being investigated for their anticancer potential:
- Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells. Studies suggest that triazole compounds can inhibit cell proliferation by interfering with cell cycle progression and inducing cell death through various pathways .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of triazole compounds including derivatives similar to this compound demonstrated significant activity against Fusarium Wilt and Xanthomonas oryzae. The results indicated that these compounds could serve as potential lead candidates for developing new antifungal agents .
Case Study 2: Cytotoxic Effects on Cancer Cells
Another investigation focused on the cytotoxic effects of triazole derivatives on human cancer cell lines. The results showed that these compounds could effectively induce apoptosis in cancer cells at micromolar concentrations, highlighting their potential as anticancer agents .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
